ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-component reactions. One common method includes the reaction of benzoylacetonitrile, aromatic aldehydes, and 5-amino-1-phenyl-3-substituted-pyrazoles under various conditions such as water catalyst-free conditions, acetic acid under conventional heating, or microwave heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to ensure efficient and eco-friendly synthesis. Multi-component reactions are favored for their high yield and atom economy .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of dyes and pigments due to its stable structure and vibrant color.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory and apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-3-substituted-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents.
Naphthalen-2-yl derivatives: These compounds have a similar naphthalene ring structure but may have different functional groups attached.
Uniqueness
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a naphthalene moiety, which imparts distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRZLWDYNSASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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